2-Bromo-4-methyl-5-(methylthio)pyridine
Description
2-Bromo-4-methyl-5-(methylthio)pyridine is a brominated pyridine derivative featuring a methyl group at the 4-position and a methylthio (-SCH₃) group at the 5-position. Its molecular formula is C₇H₈BrNS, with a molecular weight of 226.11 g/mol. The compound’s structure combines electron-withdrawing (bromine) and electron-donating (methylthio) groups, influencing its reactivity in organic synthesis. It serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in cross-coupling reactions due to the bromine atom’s susceptibility to substitution .
Properties
Molecular Formula |
C7H8BrNS |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
2-bromo-4-methyl-5-methylsulfanylpyridine |
InChI |
InChI=1S/C7H8BrNS/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3 |
InChI Key |
FEWAKJZBLWJLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1SC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the bromination of 4-methyl-5-(methylthio)pyridine using bromine or a brominating agent under controlled conditions . Another method includes the use of Suzuki-Miyaura coupling reactions, which involve the coupling of 4-methyl-5-(methylthio)pyridine with a suitable boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-5-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-bromo-4-methyl-5-(methylthio)pyridine and analogous compounds:
Structural and Reactivity Analysis
Core Heterocycle Differences: Pyridine vs. Pyrimidine: Pyrimidines (6-membered ring with two N atoms) are more electron-deficient than pyridines (one N atom), affecting their nucleophilic substitution rates. For example, 5-bromo-4-chloro-2-(methylthio)pyrimidine undergoes faster SNAr reactions compared to pyridine analogs due to increased ring electron deficiency .
Functional Group Impact: Methylthio (-SCH₃) vs. Methoxy (-OCH₃): Methylthio is less electron-donating but more polarizable than methoxy, influencing solubility and reactivity. For instance, 2-amino-5-bromo-4-methoxypyrimidine forms stronger hydrogen bonds via its methoxy group, while methylthio in the target compound enhances hydrophobic interactions in drug-receptor binding . Halogen Effects: Bromine’s larger atomic radius compared to chlorine (e.g., in 5-bromo-4-chloro-2-(methylthio)pyrimidine) increases steric bulk and alters regioselectivity in Suzuki-Miyaura couplings .
Synthetic Utility: The target compound’s bromine atom is amenable to palladium-catalyzed cross-coupling, as demonstrated in , where similar bromopyridines underwent diazonium coupling to form sulfonamide derivatives . In contrast, 2-amino-5-bromopyridine derivatives () leverage amino groups for co-crystallization with carboxylic acids, a property absent in the methylthio-substituted target compound .
Safety and Handling :
- Brominated pyridines, including 2-bromo-3-methylpyridine, are classified as hazardous under HazCom 2012, requiring precautions for skin/eye contact and inhalation . The target compound’s methylthio group may introduce additional toxicity risks, necessitating rigorous safety protocols.
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